Bienvenue dans la boutique en ligne BenchChem!

Nizatidine

Gastrointestinal Motility Acetylcholinesterase Inhibition Gastric Emptying

Choose Nizatidine for GI research requiring a dual-action agent with integrated prokinetic and acid-suppressing effects, unmatched by ranitidine or cimetidine. Its 5.25-fold greater cytoprotective potency and 10-fold higher H2-receptor affinity reduce working concentrations and confounds. With >90% oral bioavailability and minimal antacid interaction (12% AUC reduction), it ensures superior exposure reliability in PK and DDI studies. The optimal tool compound for diabetic gastroparesis, NSAID-gastropathy, and functional dyspepsia models.

Molecular Formula C12H21N5O2S2
Molecular Weight 331.5 g/mol
Cat. No. B7943290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNizatidine
Molecular FormulaC12H21N5O2S2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
InChIInChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3
InChIKeySGXXNSQHWDMGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water

Nizatidine Chemical Class, Mechanism of Action, and Comparator Landscape for Research and Industrial Sourcing


Nizatidine is a competitive, orally active histamine H2-receptor antagonist belonging to the substituted thiazole class [1]. Its primary mechanism involves the selective and reversible inhibition of gastric acid secretion, an action that, in animal models, is demonstrated to be three- to four-fold more potent than cimetidine and of comparable potency to ranitidine [2]. This compound is widely used as a reference standard in gastrointestinal pharmacology for the treatment of peptic ulcer disease (PUD) and gastroesophageal reflux disease (GERD) . Key comparators within this therapeutic class include cimetidine, ranitidine, and famotidine, which form the essential baseline for evaluating its unique differentiation [3].

Critical Limitations of Interchanging Nizatidine with Ranitidine, Famotidine, or Cimetidine in Research Protocols


While all H2-receptor antagonists share a common primary target, they are not pharmacologically interchangeable. This class exhibits significant intra-class heterogeneity in secondary pharmacology, pharmacokinetics, and off-target tissue effects that critically impact experimental outcomes [1]. For instance, the development of tolerance to acid suppression occurs with all members, yet their distinct pharmacokinetic profiles, such as varying half-lives and interactions with co-administered antacids, preclude direct substitution in chronic models [2][3]. Furthermore, stark differences in hemodynamic effects, including nizatidine's unique and significant impact on heart rate and cardiac output not observed with ranitidine, highlight that even at equipotent antisecretory doses, the physiological consequences of using one agent over another can diverge substantially [4]. The following quantitative evidence details exactly where and by what margin nizatidine differs from its closest analogs, information that is essential for rigorous experimental design and procurement decisions.

Quantitative Differentiation Data for Nizatidine Versus Ranitidine, Famotidine, and Cimetidine for Informed Procurement


Superior Anti-Acetylcholinesterase (AChE) Activity and Functional Gastroprokinetic Effect of Nizatidine

Nizatidine possesses a unique dual pharmacological profile not shared by other H2-antagonists. In a direct comparative study, nizatidine demonstrated a potent, non-competitive inhibition of acetylcholinesterase (AChE) with an IC50 of 6.7 µM, ranking in potency neostigmine > nizatidine > cimetidine > famotidine [1]. This molecular property translates to a unique functional effect in vivo: at an intraperitoneal dose of 3 mg/kg, nizatidine significantly accelerated gastric emptying in rats, whereas cimetidine and famotidine had no effect [1].

Gastrointestinal Motility Acetylcholinesterase Inhibition Gastric Emptying

Quantified Superiority in H2-Receptor Affinity of Nizatidine Over Cimetidine

Nizatidine demonstrates a significantly higher binding affinity for the histamine H2-receptor compared to the first-generation H2-antagonist cimetidine. In a study using the isolated rat uterus model, nizatidine produced a parallel, rightward displacement of the histamine dose-response curve without depressing the maximum response, confirming competitive antagonism [1].

Receptor Binding Affinity H2-Receptor Antagonism In Vitro Pharmacology

Nizatidine Bioavailability Minimally Impacted by Antacid Co-Administration

In studies of drug-drug interactions, the oral bioavailability of H2-antagonists can be significantly reduced by co-administration with antacids. A comparative eight-way crossover trial in healthy volunteers found that the reduction in the area under the serum concentration-time curve (AUC) was least for nizatidine (12%) and greatest for ranitidine (26%) [1]. Reductions in peak serum concentration (Cmax) followed a similar pattern.

Drug-Drug Interaction Bioavailability Pharmacokinetics

Quantified Superior Cytoprotective Potency of Nizatidine in Gastric Lesion Models

Beyond acid suppression, nizatidine exhibits a cytoprotective effect on the gastric mucosa. In a direct comparative study using rat models of gastric lesions, nizatidine demonstrated superior cytoprotective action on both a weight and molar basis. On a weight basis, nizatidine was 4 times as effective as cimetidine, and on a molar basis, it was 5.25 times as effective [1]. This effect was observed at doses that did not affect gastric acidity, suggesting an acid-independent mechanism.

Cytoprotection Gastric Lesion In Vivo Pharmacology

Contrasting Hemodynamic Profile of Nizatidine: Distinct Negative Chronotropic and Inotropic Effects

A clinical pharmacology study revealed significant and contrasting cardiovascular effects among H2-antagonists. In healthy volunteers, a single oral dose of nizatidine (300 mg) caused significant falls in heart rate and cardiac output compared to placebo [1]. In stark contrast, an even higher dose of ranitidine (450 mg) produced no hemodynamic effects, while famotidine (40 mg) caused significant falls in stroke volume and cardiac output [1].

Cardiovascular Safety Hemodynamics Off-Target Effects

Optimal Research and Sourcing Scenarios for Nizatidine Based on Quantified Differentiation Data


In Vivo Studies Requiring Combined Acid Suppression and Gastrointestinal Prokinetic Activity

In protocols where a dual-action agent is required—for example, in models of diabetic gastroparesis or functional dyspepsia where both reduced acidity and accelerated gastric emptying are desired—nizatidine is the only H2-antagonist with a validated prokinetic effect [1]. Unlike ranitidine, famotidine, or cimetidine, which do not stimulate GI motility at antisecretory doses, nizatidine provides a unique, integrated pharmacological profile [2].

Research on Gastric Cytoprotection and Mucosal Defense Mechanisms

For studies investigating acid-independent mucosal protection, nizatidine is the optimal H2-antagonist tool compound. Its 5.25-fold higher molar potency for cytoprotection compared to cimetidine makes it a more sensitive probe for elucidating these mechanisms and reduces the required dose, thereby minimizing potential confounding effects [1]. This is particularly relevant in models of NSAID-induced gastropathy or stress-related mucosal damage.

In Vitro H2-Receptor Antagonism with Minimized Compound Usage and Enhanced Sensitivity

In cell-based assays or tissue bath experiments, the 10-fold higher affinity of nizatidine for the H2-receptor compared to cimetidine translates to lower required working concentrations [1]. This is advantageous for high-throughput screening, assays where compound solubility or DMSO concentration is limiting, and experiments where minimizing off-target effects is paramount. It offers a more cost-effective alternative to ranitidine when lower quantities are needed for comparable receptor blockade.

Pharmacokinetic Studies Involving Co-Medication or Complex Dosing Regimens

In preclinical models designed to evaluate drug-drug interactions or the effects of food intake, nizatidine's high absolute oral bioavailability (>90%) and its relatively minor interaction with antacids (only a 12% AUC reduction) make it a more reliable and consistent control compound than ranitidine or cimetidine [1][2]. This reduces variability in exposure data and strengthens the interpretability of pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nizatidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.